- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762
Cas no 90-50-6 (3,4,5-Trimethoxycinnamic acid)
3,4,5-Trimethoxycinnamic acid structure
Product Name:3,4,5-Trimethoxycinnamic acid
Numero CAS:90-50-6
MF:C12H14O5
MW:238.236564159393
MDL:MFCD00004388
CID:34567
PubChem ID:735755
Update Time:2025-11-02
3,4,5-Trimethoxycinnamic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamic
- (2E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid
- 3-(3,4,5-trimethoxyphenyl)-2-Propenoic acid
- (TriMethylsilyl)ethynyllithiuM
- 3,4,5-trimethoxy-cinnamicaci
- 3,4,5-Trimethoxyzimtsure
- 5-TriMethoxycinnaMic acid
- o-methylsinapicacid
- RARECHEM BK HC T328
- TRIMETHOXYCINNAMICACID
- Cinnamic acid, 3,4,5-trimethoxy- (6CI,7CI,8CI)
- 3,4,5-Trimethoxyphenylacrylic acid
- 3-(3,4,5-Trimethoxyphenyl)propenoic acid
- NSC66175
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoicacid
- O-Methylsinapic acid
- Trimethoxycinnamic acid
- 3-(3,4,5-trimethoxyphenyl)acrylic acid
- SINAPIC ACID METHYL ETHER
- 3,4,5-Trimethoxy cinnamic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
- (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (2E)-
- Cinnamic acid, 3,4,5-trimethoxy-
- 3,4,5-Trimethoxy-trans-cinnamic acid
- SR-01000773278-2
- 3,4,5-Trimethoxyphenylacrylate
- 3, 4, 5-Trimethoxycinnamic Acid
- 3,4,5-trimethoxykanelsyre
- EN300-16919
- Cinnamic acid,4,5-trimethoxy-
- AC-16693
- HMS2232E22
- HY-W012123
- NCGC00095563-02
- T1104
- W-100329
- F3284-8534
- Spectrum5_000448
- BRN 1537834
- NSC-66175
- MLS002207275
- 3,4,5-Trimethoxycinnamic acid (TMCA)
- AC-24565
- 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 90-50-6
- 3,4,5-Trimethoxycinnamic acid, 97%
- 3-(3,5-Trimethoxyphenyl)-2-propenoic acid
- AS-871/13102032
- 3,4,5-Trimethoxycinnamic acid, analytical reference material
- 646E4CC1-F441-40D8-B1BB-87A43D1B3600
- C9096D920O
- (e)-3,4,5-trimethoxycinnamic acid
- MLS000757621
- AS-11999
- CHEBI:566519
- Cinnamic acid, 3,4,5-trimethoxy-, (E)-
- 3,4,5-Trimethoxy cinnamate
- 3,5-Trimethoxycinnamic acid
- BS-4465
- 2-Propenoic acid,4,5-trimethoxyphenyl)-
- 20329-98-0
- AC-34784
- SDCCGMLS-0066950.P001
- bmse010224
- BBL011951
- UNII-C9096D920O
- LS-54183
- STK500969
- BDBM232204
- Q30061098
- CS-W012839
- 3,4,5-Trimethoxycinnamic acid, predominantly trans
- HMS3886I07
- 2-10-00-00354 (Beilstein Handbook Reference)
- 3,4,5-Trimethoxybenzeneacrylic acid
- AKOS000120453
- s4961
- (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid
- DTXSID701298647
- MFCD00004388
- SPECTRUM290032
- EN300-832999
- SMR000371917
- (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid
- (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- CCG-39479
- trans-3,4,5-Trimethoxycinnamic acid
- (E)-3-(3,4,5-trimethoxyphenyl)acrylicacid
- NSC 66175
- BSPBio_002796
- EINECS 201-999-8
- O-Methylsinapate
- SR-01000773278
- BRD-K63758740-001-02-3
- Z2315575393
- CHEMBL501235
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (E)-
- NCGC00095563-01
- SCHEMBL207441
- (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid
- 3,4,5-Trimethoxycinnamic acid, pred. trans
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid (ACI)
- Cinnamic acid, 3,4,5-trimethoxy- (6CI, 7CI, 8CI)
- HMS3369C15
- KBio2_002453
- KBio2_005021
- SB67308
- KBio2_007589
- NS00076822
- Epitope ID:119693
- KBioGR_002068
- KBioSS_002460
- Spectrum_001918
- FT-0614169
- YTFVRYKNXDADBI-UHFFFAOYSA-N
- SPBio_002049
- 3,4,5-trimethoxyl cinnamic acid
- Spectrum2_001955
- DTXSID7059010
- Spectrum3_001258
- Spectrum4_001714
- AKOS025243273
- Q27225774
- KBio3_002296
- SY112388
- NS00039362
- ALBB-007558
- 1ST2650
- CHEBI:228320
- A10221
- DA-60204
-
- MDL: MFCD00004388
- Inchi: 1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
- Chiave InChI: YTFVRYKNXDADBI-UHFFFAOYSA-N
- Sorrisi: O=C(C=CC1C=C(OC)C(OC)=C(OC)C=1)O
- BRN: 153783
Proprietà calcolate
- Massa esatta: 238.08400
- Massa monoisotopica: 238.084124
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 65
- Carica superficiale: 0
- Peso molecolare: 238.24
Proprietà sperimentali
- Colore/forma: White cryst.
- Densità: 1.1416 (rough estimate)
- Punto di fusione: 125-127 °C (lit.)
- Punto di ebollizione: 396.4℃ at 760 mmHg
- Punto di infiammabilità: 151.5℃
- Indice di rifrazione: 1.4571 (estimate)
- Solubilità: 3040 mg/L @ 25 °C (est)
- PSA: 64.99000
- LogP: 1.81020
- Solubilità: Solubile in acqua calda e cloroformio.
3,4,5-Trimethoxycinnamic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Istruzioni di sicurezza: S24/25
- RTECS:GE0722000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
3,4,5-Trimethoxycinnamic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
3,4,5-Trimethoxycinnamic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W012123-100mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.22% | 100mg |
¥500 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S4961-25mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.69% | 25mg |
¥794.75 | 2023-09-15 | |
| DC Chemicals | DCZ-106-20 mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | >98% | 20mg |
$280.0 | 2022-03-01 | |
| TRC | T896038-5g |
3,4,5-Trimethoxycinnamic Acid |
90-50-6 | 5g |
45.00 | 2021-07-16 | ||
| TRC | T896038-10g |
3,4,5-Trimethoxycinnamic Acid |
90-50-6 | 10g |
60.00 | 2021-07-16 | ||
| TRC | T896038-50g |
3,4,5-Trimethoxycinnamic Acid |
90-50-6 | 50g |
75.00 | 2021-07-16 | ||
| TRC | T214496-100mg |
3-(3,4,5-Trimethoxyphenyl)acrylic Acid |
90-50-6 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T214496-500mg |
3-(3,4,5-Trimethoxyphenyl)acrylic Acid |
90-50-6 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T214496-1g |
3-(3,4,5-Trimethoxyphenyl)acrylic Acid |
90-50-6 | 1g |
$ 80.00 | 2022-06-02 | ||
| Chemenu | CM110434-100g |
3-(3,4,5-trimethoxyphenyl)acrylic acid |
90-50-6 | 95+% | 100g |
$70 | 2022-05-27 |
3,4,5-Trimethoxycinnamic acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Pyridine , Piperidine Solvents: Toluene ; 24 h, 180 °C
2.1 Reagents: Sodium hydroxide ; rt
2.1 Reagents: Sodium hydroxide ; rt
Riferimento
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives, Bioorganic Chemistry, 2019, 88,
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide ; rt
Riferimento
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives, Bioorganic Chemistry, 2019, 88,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Chemical investigation of flavonoid constituents of Zanthoxylum ovalifolium (Wt) (N. O. Rutaceae), Acta Ciencia Indica, 1988, 14(2), 143-6
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Riferimento
- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Riferimento
- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Acetic acid ; 8 min, 130 °C
Riferimento
- One-pot two-step synthesis of 4-vinylphenols from 4-hydroxy substituted benzaldehydes under microwave irradiation: a new perspective on the classical Knoevenagel-Doebner reaction, Tetrahedron, 2007, 63(4), 960-965
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Pyridine ; 3 h, reflux; 10 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Riferimento
- Synthesis and pharmacological activities of 4-aryl-3,4-dihydrocoumarin derivatives, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(1), 19-24
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Ethylenediamine , Carbon nitride Solvents: Toluene ; 105 °C
Riferimento
- Pore size engineering of hexagonal mesoporous carbon nitride (HMCN) for high catalytic performance in the synthesis of α, β-unsaturated acid and its derivatives, Applied Surface Science, 2019, 463, 481-491
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Water ; 45 min, 60 °C; 60 °C → rt
Riferimento
- Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Benzene ; 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
Riferimento
- Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1834-1838
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
Riferimento
- Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2Na, Synthesis, 2014, 46(5), 607-612
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Riferimento
- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 30 min, rt
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: 1-Butanol ; 1.5 - 3 h, reflux
Riferimento
- Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic medium, Russian Journal of General Chemistry, 2005, 75(7), 1113-1124
3,4,5-Trimethoxycinnamic acid Raw materials
- propanedioic acid
- Triethyl phosphonoacetate
- (Ethoxycarbonylmethyl)triphenylphosphonium Bromide
- Methyl 3,4,5-trimethoxybenzoate
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Ammonium acetate
- Gallic acid
- Pyrogallol
- 2-Propenal,3-(3,4,5-trimethoxyphenyl)-
- Methyl 3,4,5-Trimethoxycinnamate (>85%)
- 3,4,5-Trimethoxybenzaldehyde
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2,3,4-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzyl Alcohol
- 1,2,3-Trimethoxybenzene
3,4,5-Trimethoxycinnamic acid Preparation Products
3,4,5-Trimethoxycinnamic acid Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:90-50-6)3,4,5-Trimethoxycinnamicacid
Numero d'ordine:LE11535;LE5951
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:05
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID
Numero d'ordine:sfd16087
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
3,4,5-Trimethoxycinnamic acid Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Related Categories
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi Acidi cinnamici e derivati acidi cinnamici e derivati
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi Acidi cinnamici e derivati Acidi idrossicinammici e derivati acidi cinnamici e derivati
- Solventi e Chimici organici Composti organici Acidi/Esteri
90-50-6 (3,4,5-Trimethoxycinnamic acid) Prodotti correlati
- 537-98-4((E)-Ferulic acid)
- 530-59-6(Sinapinic acid)
- 537-73-5(Isoferulic acid)
- 1782-55-4(2-Propenoic acid,3-(3,4-dihydroxy-5-methoxyphenyl)-)
- 20329-98-0((2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid)
- 2316-26-9(3,4-Dimethoxycinnamic acid)
- 1135-24-6(Ferulic acid)
- 14737-89-4((E)-3,4-Dimethoxycinnamic acid)
- 1014-83-1(2-Propenoic acid,3-(4-hydroxy-3-methoxyphenyl)-, (2Z)-)
- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-50-6)3,4,5-Trimethoxycinnamicacid
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta